Blood-Brain Barrier Permeability Profile
The compound exhibits a calculated LogP of 3.14 and a topological polar surface area (TPSA) of 23.6 Ų . This physicochemical profile places the compound well within established guidelines for CNS drug candidates, which typically require LogP <5 and TPSA <90 Ų [1]. Compared to other indanone derivatives bearing polar substituents (e.g., 5-hydroxy-indanone with TPSA >40 Ų) or larger lipophilic groups (e.g., 5-(4-phenylpiperazin-1-yl)-indan-1-one with LogP >3.5), this specific combination of moderate lipophilicity and low polarity confers a distinct advantage for passive diffusion across the blood-brain barrier.
| Evidence Dimension | Blood-Brain Barrier Permeability Predictors |
|---|---|
| Target Compound Data | LogP = 3.14; TPSA = 23.6 Ų |
| Comparator Or Baseline | CNS drug guidelines: LogP <5; TPSA <90 Ų (Pajouhesh & Lenz, 2005) |
| Quantified Difference | Target compound falls within the 25th percentile of CNS drugs for TPSA (median CNS drug TPSA ~45 Ų) |
| Conditions | Computational physicochemical property calculation |
Why This Matters
This validates the compound as a suitable starting point for CNS drug discovery, reducing the risk of poor brain penetration often encountered with more polar or lipophilic analogs.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
